molecular formula C35H40N4O3 B392568 2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B392568
M. Wt: 564.7g/mol
InChI Key: VPJCUCYVJLPQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the nitro and piperidine groups. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For example, its potential anti-cancer activity may involve inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Shares structural similarities but differs in specific functional groups.

    This compound: Another related compound with variations in the aromatic ring substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H40N4O3

Molecular Weight

564.7g/mol

IUPAC Name

2,2-dimethyl-5-[5-nitro-2,4-di(piperidin-1-yl)phenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C35H40N4O3/c1-35(2)21-26-32-24-12-6-5-11-23(24)13-14-27(32)36-34(33(26)31(40)22-35)25-19-30(39(41)42)29(38-17-9-4-10-18-38)20-28(25)37-15-7-3-8-16-37/h5-6,11-14,19-20,34,36H,3-4,7-10,15-18,21-22H2,1-2H3

InChI Key

VPJCUCYVJLPQOY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5N6CCCCC6)N7CCCCC7)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5N6CCCCC6)N7CCCCC7)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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